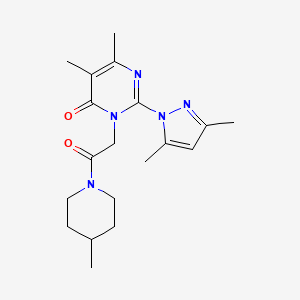

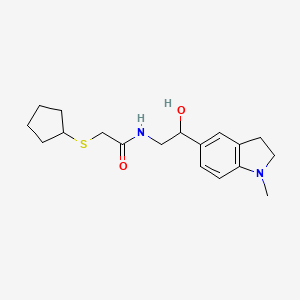

![molecular formula C17H20N6O3S B2378085 3-(1-((3,5-二甲基-1H-吡唑-4-基)磺酰基)哌啶-4-基)吡啶并[2,3-d]嘧啶-4(3H)-酮 CAS No. 2034209-54-4](/img/structure/B2378085.png)

3-(1-((3,5-二甲基-1H-吡唑-4-基)磺酰基)哌啶-4-基)吡啶并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of hydrazine-coupled pyrazoles were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, in one study, the indolizine ring system was found to be essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored. For instance, a new series of derivatives was synthesized via a one-pot, four-component method using readily available starting materials .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the dihedral angles between the indolizine ring system and the pyrazole rings were found to be 54.7 (3) and 8.6 (3)° in one molecule and 54.4 (3) and 6.6 (3)° in the other .科学研究应用

合成和抗菌活性

已经合成了一系列新型化合物,包括含磺酰基部分的嘧啶、吡唑并嘧啶和吡唑并三嗪衍生物,它们是由 4-(哌啶-1-磺酰基)苯肼合成而来的。这些化合物已被评估其抗菌活性,其中一些表现出显着的效果。这突出了这些衍生物在开发新型抗菌剂中的潜力 (Ammar 等人,2004 年)。

对癌细胞系的抗增殖活性

已经合成了一系列 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物,并使用 MTT 检测法测试了它们对各种人癌细胞系的抗增殖活性。一些衍生物,特别是化合物 6d、6e 和 6i,显示出有希望的活性,表明它们作为抗癌剂的潜力 (Mallesha 等人,2012 年)。

抗菌剂的开发

旨在为抗菌用途创建具有磺酰胺部分的新型杂环化合物的研究,通过与活性亚甲基化合物反应合成了各种衍生物。其中一些新化合物表现出很高的抗菌活性,表明它们作为新型抗菌剂的潜力 (Azab 等人,2013 年)。

吡唑并嘧啶的合成和抗菌评价

合成了一系列具有砜基的新型吡唑并[1,5-a]嘧啶衍生物,并评估了它们的抗菌活性。研究结果表明,具有单个砜基的衍生物与具有两个砜基的衍生物相比,对细菌和真菌更有效,为抗菌药物的开发提供了见解 (Alsaedi 等人,2019 年)。

探索吡唑并嘧啶酮衍生物的杀虫和抗菌潜力

探索了通过微波辐照环缩合合成嘧啶连接的吡唑-3-基胺及其衍生物,随后评估了它们的杀虫和抗菌活性。这项研究有助于理解构效关系在新型杀虫剂和抗菌化合物开发中的作用 (Deohate 和 Palaspagar,2020 年)。

作用机制

Target of Action

The primary target of the compound 3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, the αvβ6 integrin plays a crucial role in cell adhesion and migration processes .

Mode of Action

This compound interacts with the αvβ6 integrin, inhibiting its function . It has a very high affinity for the αvβ6 integrin, as demonstrated in a radioligand binding assay . The inhibition of αvβ6 integrin disrupts cell adhesion and migration, which can have various downstream effects depending on the cellular context .

Pharmacokinetics

The compound has pharmacokinetic properties that are commensurate with inhaled dosing by nebulization . It has a long dissociation half-life (7 hours), indicating that it remains active for a significant period after administration . Furthermore, it has very high solubility in saline at pH 7 (>71 mg/mL), which could enhance its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of cell adhesion and migration processes due to the inhibition of αvβ6 integrin . This could potentially lead to the prevention of disease progression in conditions where these processes play a detrimental role.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, and hence its bioavailability . .

未来方向

属性

IUPAC Name |

3-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O3S/c1-11-15(12(2)21-20-11)27(25,26)22-8-5-13(6-9-22)23-10-19-16-14(17(23)24)4-3-7-18-16/h3-4,7,10,13H,5-6,8-9H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFJXWQCTVHONO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (3R,4S)-3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B2378003.png)

![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2378011.png)

![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378012.png)

![Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate](/img/structure/B2378014.png)

![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)

![2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378020.png)

![3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2378021.png)